molecular formula C13H14ClFN2O2 B12237382 1-[2-(2-Chloro-6-fluorophenyl)acetyl]pyrrolidine-2-carboxamide

1-[2-(2-Chloro-6-fluorophenyl)acetyl]pyrrolidine-2-carboxamide

Cat. No.: B12237382
M. Wt: 284.71 g/mol
InChI Key: RIQDBEPCSDZOTB-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-6-fluorophenyl)acetyl]pyrrolidine-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a substituted phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chloro-6-fluorophenyl)acetyl]pyrrolidine-2-carboxamide typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with pyrrolidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chloro-6-fluorophenyl)acetyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[2-(2-Chloro-6-fluorophenyl)acetyl]pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloro-6-fluorophenyl)acetyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-Chloro-6-fluorophenyl)acetyl]pyrrolidine-2-carbonitrile
  • 2-Chloro-6-fluorophenyl) (1-pyrrolidinyl)acetonitrile
  • 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Uniqueness

1-[2-(2-Chloro-6-fluorophenyl)acetyl]pyrrolidine-2-carboxamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine ring. These structural features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14ClFN2O2

Molecular Weight

284.71 g/mol

IUPAC Name

1-[2-(2-chloro-6-fluorophenyl)acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H14ClFN2O2/c14-9-3-1-4-10(15)8(9)7-12(18)17-6-2-5-11(17)13(16)19/h1,3-4,11H,2,5-7H2,(H2,16,19)

InChI Key

RIQDBEPCSDZOTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CC2=C(C=CC=C2Cl)F)C(=O)N

Origin of Product

United States

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